Carbonic Anhydrase Isoform Selectivity: Class‑Level SAR Reveals Substitution‑Dependent Potency Shifts
No direct CA inhibition data are available for the target compound. However, a closely related series of dihydro‑pyrrol‑2‑ones bearing 3‑sulfonamide and 4‑aryl groups demonstrated that even the absence of a sulfonamide on the pyrrol‑2‑one core resulted in >100‑fold differences in KI against hCA IX [1]. The target compound lacks the 3‑sulfonamide present in the most potent analogs, implying that its CA inhibition profile—if any—will be markedly different. This differential underscores the necessity of procuring the exact compound when the goal is to explore non‑sulfonamide CA pharmacophores.
| Evidence Dimension | KI against hCA IX (tumor‑associated isoform) |
|---|---|
| Target Compound Data | Not determined; structure lacks the 3‑sulfonamide group essential for high potency in reference series |
| Comparator Or Baseline | Dual‑sulfonamide dihydro‑pyrrol‑2‑ones: KI = 1.9–211.2 nM [1] |
| Quantified Difference | Potency gap >100‑fold expected based on SAR; exact value unknown |
| Conditions | In vitro CA inhibition assay, stopped‑flow method, human isoforms I, II, IX, XII |
Why This Matters
Investigators seeking novel non‑sulfonamide CA inhibitors must obtain the exact scaffold to avoid confounding SAR interpretations caused by the presence/absence of key pharmacophoric groups.
- [1] Al-Matarneh CM, et al. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. J Med Chem. 2024;67(4):3018-3038. doi:10.1021/acs.jmedchem.3c02190 View Source
